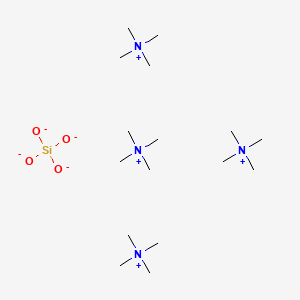
Tetramethylammonium silicate
Descripción general
Descripción
Tetramethylammonium silicate is a chemical compound with the formula (CH₃)₄N(OH) · 2SiO₂. It is a quaternary ammonium salt combined with silicic acid. This compound is known for its high purity and is commonly used in various scientific and industrial applications due to its unique properties .
Mecanismo De Acción
Target of Action
Tetramethylammonium silicate, also known as tetramethylazanium silicate , is primarily involved in the formation of silicate oligomers . These oligomers play a crucial role in the initial stages of zeolite synthesis .
Mode of Action
This compound interacts with its targets by coordinating with silicate structures during the condensation process . This interaction regulates the predominant species in solution, influencing the formation of various silicate oligomers .
Biochemical Pathways
The compound affects the silicate condensation reaction, a key pathway in the formation of silicate oligomers . The tetramethylammonium ion (TEA+) plays an important role in the formation of these oligomers, ranging from dimer to 4-ring structures .
Pharmacokinetics
It forms stable aqueous solutions , suggesting that it may have good solubility
Result of Action
The action of this compound results in the formation of various silicate oligomers . The kinetics and thermodynamics of the oligomerization reaction indicate a more favorable formation of the 3-ring over the 4-ring structure .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of water is crucial for the formation of its aqueous solutions . Additionally, the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature and humidity may affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
It is known to be an important source of silicon, widely used in the field of material science . It can be used to prepare silicate materials, nanostructures, and thin films . Tetramethylammonium silicate is also used as a catalyst and solvent, participating in various organic synthesis reactions .
Molecular Mechanism
It has been suggested that this compound plays an important role in controlling the predominant species in solution via its coordination with silicate structures during the reaction process . This could potentially explain the formation of certain crystal structures observed in experiments .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain stability in the air, but it is prone to decomposition and hydrolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylammonium silicate can be synthesized by reacting tetramethylammonium hydroxide with silicic acid. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound solution .
Industrial Production Methods: In industrial settings, this compound is produced by mixing tetramethylammonium hydroxide with a silica source under controlled conditions. The concentration of the solution is usually maintained between 15-20 wt. % in water, ensuring high purity and stability .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylammonium silicate primarily undergoes condensation reactions, where silicate anions polymerize to form larger silicate structures. These reactions are crucial in the synthesis of mesoporous silica materials .
Common Reagents and Conditions:
Reagents: Tetramethylammonium hydroxide, silicic acid.
Conditions: Aqueous solution, controlled temperature and pH.
Major Products: The primary products of these reactions are various forms of silicate oligomers and polymers, which are essential in the formation of mesoporous silica materials .
Aplicaciones Científicas De Investigación
Tetramethylammonium silicate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Tetraethylammonium silicate: Similar in structure but with ethyl groups instead of methyl groups.
Tetramethylammonium hydroxide: Used in the synthesis of tetramethylammonium silicate and other silicate-based materials.
Uniqueness: this compound is unique due to its high purity and specific coordination properties, which make it highly effective in directing the formation of mesoporous silica materials. Its ability to form stable silicate structures under controlled conditions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
tetramethylazanium;silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSPVJKFJYTCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48N4O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746209 | |
| Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53116-81-7 | |
| Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl ammonium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of tetramethylammonium silicate?
A1: The molecular formula of TMAS can vary depending on the degree of hydration. A commonly encountered form is [(CH3)4N]8[Si8O20] · ~69 H2O. [, ]
Q2: What is the structure of the silicate anion in TMAS?
A2: TMAS features a distinctive double four-ring silicate anion, Si8O208–. This cage-like structure is composed of eight SiO4 tetrahedra sharing corners to form a cube. [, , ]
Q3: How does the presence of tetramethylammonium cations influence the silicate structure in solution?
A3: Unlike alkali metal cations, tetramethylammonium cations promote the formation and stabilization of the Si8O208– anion in solution, particularly at high concentrations and low temperatures. This selectivity is attributed to the stabilizing effect of a water clathrate structure formed in the presence of tetramethylammonium cations. [, ]
Q4: What spectroscopic techniques are commonly used to characterize TMAS?
A4: Researchers utilize a variety of techniques to study TMAS, including:
- 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides insights into the types and distribution of silicate anions present in solution. [, , , ]
- 1H NMR Spectroscopy: This technique helps analyze the organic component of TMAS, the tetramethylammonium cation. [, ]
- FTIR Spectroscopy: This method is valuable for characterizing the Si-O bonds and identifying silanol groups (Si-OH). [, ]
- Raman Spectroscopy: This technique offers complementary information about silicate speciation and can differentiate silicate structures formed in the presence of different cations. []
Q5: Is this compound soluble in water?
A5: Yes, TMAS readily dissolves in water. [, , ]
Q6: How does the concentration of TMAS influence the type of silicate anions formed?
A6: At high concentrations, the double four-ring Si8O208– anion dominates. Upon dilution, the equilibrium shifts towards smaller silicate species, primarily mono-, di-, and trislicates. [, ]
Q7: How does temperature affect the stability of the Si8O208– anion in TMAS solutions?
A7: Lower temperatures favor the formation and stability of the Si8O208– anion. As temperature increases, the equilibrium shifts towards smaller silicate anions. [, ]
Q8: How does the addition of alkali metal hydroxides affect the silicate speciation in TMAS solutions?
A8: Adding alkali metal hydroxides, like NaOH or KOH, to TMAS solutions leads to a decrease in silicate polymerization. NaOH has a more pronounced effect compared to KOH. []
Q9: How is TMAS used in the synthesis of mesoporous materials?
A9: TMAS serves as a silica source in the synthesis of mesoporous materials like MCM-41. It interacts with surfactants like cetyltrimethylammonium bromide to form organized structures, which upon calcination, yield porous materials with tunable properties. [, , , ]
Q10: Can the pH of the synthesis solution impact the properties of the final mesoporous material?
A10: Yes, the pH of the synthesis solution influences the pore size, stability, and even the catalytic activity of the resulting mesoporous material. []
Q11: Can TMAS be used to encapsulate quantum dots?
A11: Yes, TMAS is an excellent precursor for encapsulating quantum dots within a silica matrix. This approach enhances the photostability of the quantum dots by providing a protective barrier against oxygen. [, ]
Q12: What advantages does TMAS offer in quantum dot encapsulation compared to other materials?
A12: TMAS offers several benefits:* Good Dispersion: Its basic nature allows for excellent dispersion of negatively charged quantum dots. [, ]* High Transparency: The resulting silica matrix exhibits high transparency, which is crucial for optical applications. [, ]* Gas Barrier Properties: The silica matrix acts as a barrier, preventing oxygen from reaching the quantum dots and causing degradation. [, ]
Q13: Can TMAS be used to synthesize other silicate materials?
A13: Yes, TMAS serves as a precursor for various silicate materials. For instance, it reacts with zirconium oxychloride to produce porous zirconium silicates, potentially useful as modifiers for fire-retardant coatings. []
Q14: How does the synthesis temperature affect the properties of porous zirconium silicates derived from TMAS?
A14: Higher synthesis temperatures lead to zirconium silicates with increased porosity and surface area. These properties can influence their performance in applications like fire-retardant coatings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
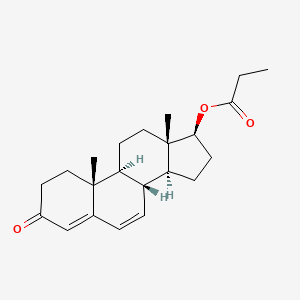

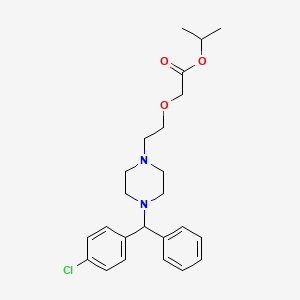
![(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B3179384.png)

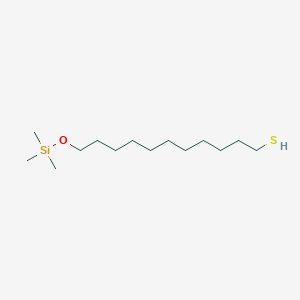
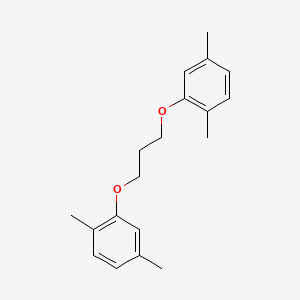
![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

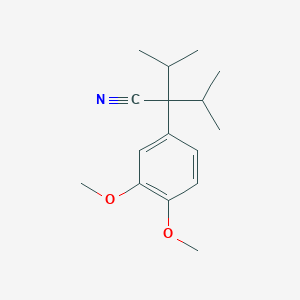

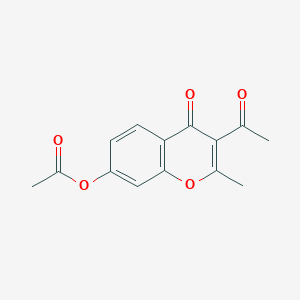
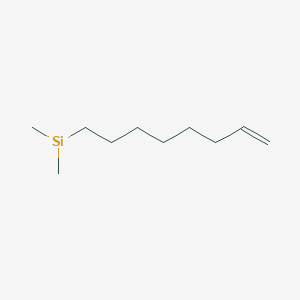
![5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride](/img/structure/B3179455.png)
